
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a piperazine ring, a furan ring, and an oxalamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperazine Intermediate: The reaction between 2-fluorophenylamine and ethylene glycol in the presence of a dehydrating agent to form 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol.
Furan Ring Introduction: The intermediate is then reacted with furan-2-carboxylic acid under acidic conditions to introduce the furan ring.
Oxalamide Formation: Finally, the compound is reacted with oxalyl chloride and propylamine to form the oxalamide moiety, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Receptor Interaction
Research indicates that this compound exhibits significant affinity for various receptors, particularly serotonin and dopamine receptors. Its piperazine structure is known to enhance binding properties, making it a candidate for studies related to neurological disorders such as schizophrenia and depression.
Antagonistic Properties
The compound has been characterized as an antagonist for adenosine A2A receptors, which are implicated in neurodegenerative diseases like Parkinson's disease. Studies have shown that compounds with similar structures can modulate dopamine release and improve motor functions in animal models .
Neurological Disorders
Given its receptor-binding profile, N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide has potential applications in treating conditions such as:
- Schizophrenia : By modulating serotonin and dopamine pathways.
- Parkinson's Disease : As an A2A receptor antagonist, it may help alleviate motor symptoms.
Cancer Research
Preliminary studies suggest that compounds with similar frameworks show promise in cancer therapy due to their ability to interfere with cell signaling pathways involved in tumor growth . Further research is needed to elucidate the specific mechanisms by which this compound may exert anti-cancer effects.
Case Study 1: A2A Receptor Antagonism
In a study involving non-human primates, the compound was evaluated for its ability to bind selectively to A2A receptors using SPECT imaging techniques. Results indicated that the compound effectively reduced radiolabeled tracer accumulation in the striatum, suggesting its potential as a therapeutic agent for Parkinson's disease management .
Case Study 2: Neuropharmacological Effects
Another investigation assessed the neuropharmacological effects of similar piperazine derivatives on anxiety-like behaviors in rodent models. The study concluded that these compounds could significantly reduce anxiety levels through modulation of serotonergic pathways, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Wirkmechanismus
The mechanism of action of N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N1-(2-(4-(2-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide imparts unique electronic properties, making it distinct from its chlorinated or brominated analogs. This can influence its reactivity, binding affinity, and overall biological activity.
Biologische Aktivität
N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.
The molecular formula of this compound is C27H31FN4O4, with a molecular weight of 494.6 g/mol. The compound features a piperazine ring, a furan moiety, and an oxalamide structure, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C27H31FN4O4 |
Molecular Weight | 494.6 g/mol |
Structure | Chemical Structure |
Anticancer Potential
Recent studies have indicated that this compound exhibits significant anticancer properties. Research published in Molecules highlighted that similar piperazine derivatives showed moderate to significant efficacy against human breast cancer cells, with IC50 values indicating their potency in inhibiting cell proliferation .
The compound's mechanism of action appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibitors of PARP have been recognized as promising agents in cancer therapy, particularly for tumors with BRCA mutations.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been studied for its neuropharmacological effects. The presence of the fluorophenyl and piperazine groups suggests potential interactions with neurotransmitter receptors, which could be beneficial in treating psychiatric disorders or neurodegenerative diseases. For instance, piperazine derivatives are often investigated for their anxiolytic and antidepressant activities due to their ability to modulate serotonin receptors.
Case Studies and Research Findings
- Inhibition of PARP Activity : A study demonstrated that compounds structurally similar to this compound inhibited PARP activity significantly at varying concentrations. For example, one derivative showed an IC50 value comparable to Olaparib, a well-known PARP inhibitor .
- Cell Viability Assays : In vitro assays using human cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers such as cleaved PARP and phosphorylated H2AX, further supporting its role as a potential therapeutic agent .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications to the piperazine or furan rings can enhance biological activity. For example, alterations in substituents on the piperazine ring were found to influence both potency and selectivity towards cancer cells.
Eigenschaften
IUPAC Name |
N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O3/c1-2-9-23-20(27)21(28)24-15-18(19-8-5-14-29-19)26-12-10-25(11-13-26)17-7-4-3-6-16(17)22/h3-8,14,18H,2,9-13,15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOBYIDMCJLTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.